molecular formula C27H32N4O2 B2933150 Y06137 CAS No. 2226534-49-0

Y06137

Cat. No.: B2933150
CAS No.: 2226534-49-0
M. Wt: 444.579
InChI Key: JYCNBHVRGVCHIQ-SFHVURJKSA-N
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Chemical Reactions Analysis

Y06137 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

The compound Y06137 is a benzo[ d]isoxazole that functions as a potent and selective BET (bromodomain and extra-terminal) inhibitor . It is primarily researched for its potential in treating castration-resistant prostate cancer (CRPC) .

Scientific Research Applications

This compound as a BET Bromodomain Inhibitor: this compound demonstrates significant binding activity to BET proteins . In particular, it binds to the BRD4(1) bromodomain with a KdK_d value of 81 nM . It also exhibits high selectivity over non-BET subfamily members .

Anticancer Activity: Studies have shown that Y06036 and this compound potently inhibit cell growth, colony formation, and the expression of AR (androgen receptor), AR-regulated genes, and MYC in prostate cancer cell lines . In a C4-2B CRPC xenograft tumor model in mice, these compounds also demonstrated therapeutic effects .

Other therapeutic applications: Besides cancer treatment, Hyaluronic Acid (HA) is a powerful bioactive molecule that has demonstrated its efficacy in anti-aging, atherosclerosis, and other pathological conditions . HA applications cover several fields ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy .

Biological Activity

Y06137 is a selective inhibitor targeting bromodomain and extraterminal (BET) proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications in various cancers, including castration-resistant prostate cancer (CRPC). The following sections provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Binding Affinity

This compound is characterized by a benzo[d]isoxazole structure, which is crucial for its interaction with BRD4. The binding affinity of this compound to the BRD4(1) bromodomain has been reported with a dissociation constant (Kd) of approximately 81 nM . This strong binding affinity indicates its potential effectiveness as a BET inhibitor.

This compound functions by displacing BRD4 from chromatin, thereby inhibiting the transcriptional regulation of genes associated with oncogenesis. This mechanism is particularly relevant in the context of CRPC, where aberrant signaling pathways contribute to tumor progression. The inhibition of BRD4 leads to:

  • Downregulation of MYC : this compound effectively reduces the expression of MYC, an oncogene frequently overexpressed in various cancers .
  • Inhibition of AR-regulated genes : The compound suppresses the expression of androgen receptor (AR)-regulated genes, which are critical in prostate cancer progression .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several preclinical studies. Key findings include:

  • Cell Proliferation Inhibition : this compound demonstrated significant inhibition of cell growth and colony formation in prostate cancer cell lines .
  • Gene Expression Modulation : It was observed to reduce mRNA levels of AR-regulated genes such as PSA (Prostate-Specific Antigen), KLK2, and TMPRSS2 .
  • Comparison with Other Inhibitors : In comparative studies, this compound showed stronger activity than other second-generation antiandrogens like enzalutamide .

Case Studies and Research Findings

A variety of studies have explored the implications of using this compound in cancer treatment:

  • Prostate Cancer Models : In vitro studies using prostate cancer cell lines revealed that treatment with this compound resulted in decreased viability and proliferation rates. These findings suggest its potential as a therapeutic agent against CRPC .
  • Combination Therapies : Research indicates that combining this compound with other inhibitors may enhance therapeutic efficacy. For instance, pairing it with PLK1 inhibitors has been suggested to synergistically inhibit CRPC growth by targeting multiple pathways involved in tumorigenesis .
  • In Vivo Studies : Animal model studies have shown that administration of this compound leads to tumor regression and improved survival rates in models of NUT midline carcinoma (NMC), highlighting its potential beyond prostate cancer .

Summary Table of Biological Activity

Aspect Details
Chemical Structure Benzo[d]isoxazole derivative
Binding Affinity (Kd) 81 nM for BRD4(1)
Key Mechanisms Displaces BRD4 from chromatin; downregulates MYC and AR-regulated genes
Efficacy in Cell Lines Significant inhibition of growth and colony formation
Comparison with Other Drugs More potent than enzalutamide
Potential Applications Treatment for CRPC and other malignancies

Properties

IUPAC Name

5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNBHVRGVCHIQ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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